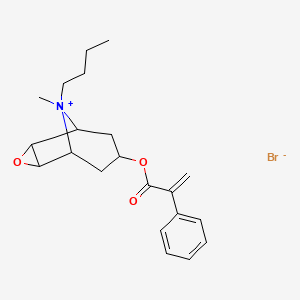
N-Methyl-2H-1,3-benzodioxol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2H-1,3-benzodioxol-4-amine is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It belongs to the class of amines and is characterized by a benzodioxole ring structure with a methylamine group attached to it . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-2H-1,3-benzodioxol-4-amine can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-benzodioxole with methylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) along with N-ethyl-N,N-diisopropylamine (DIPEA) . The reaction is carried out at room temperature under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2H-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
N-Methyl-2H-1,3-benzodioxol-4-amine is utilized in a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-Methyl-2H-1,3-benzodioxol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding . Additionally, it can interact with receptor sites, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylbenzo[d][1,3]dioxol-5-amine: Similar in structure but with the amine group attached at a different position on the benzodioxole ring.
N-methylbenzo[d]oxazol-2-amine: Another related compound with a different heterocyclic structure.
Uniqueness
N-Methyl-2H-1,3-benzodioxol-4-amine is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
116532-63-9 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.165 |
Nom IUPAC |
N-methyl-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C8H9NO2/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-4,9H,5H2,1H3 |
Clé InChI |
MGYHZFCWISJIMY-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=CC=C1)OCO2 |
Synonymes |
Aniline, N-methyl-2,3-methylenedioxy- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2](/img/new.no-structure.jpg)
![[(1R,2R)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride](/img/structure/B570740.png)



